5-Bromo-4-methoxy-6-methylpyrimidine

説明

Chemical Taxonomy and Structural Classification within Halogenated Pyrimidines

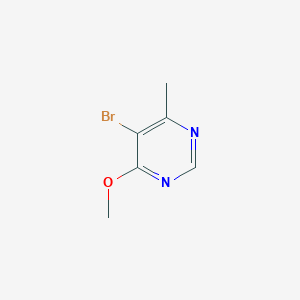

5-Bromo-4-methoxy-6-methylpyrimidine (C₆H₇BrN₂O) belongs to the halogenated pyrimidine family, characterized by a six-membered aromatic heterocyclic ring containing two nitrogen atoms at positions 1 and 3. Its structural features include:

- Bromine substitution at position 5

- Methoxy group (-OCH₃) at position 4

- Methyl group (-CH₃) at position 6

The compound exhibits planar geometry due to the conjugated π-electron system of the pyrimidine core, with bond angles and lengths consistent with aromatic heterocycles. Its halogenation pattern places it in the subclass of 5-halopyrimidines, which are known for enhanced electrophilic reactivity compared to non-halogenated analogues.

Table 1: Key Structural Features

| Position | Substituent | Electronic Effect |

|---|---|---|

| 4 | Methoxy | Electron-donating |

| 5 | Bromine | Electron-withdrawing |

| 6 | Methyl | Steric modulation |

The methoxy group at C4 creates electronic asymmetry, making C5 susceptible to nucleophilic aromatic substitution reactions. This structural configuration enables diverse derivatization pathways critical in medicinal chemistry.

Historical Context and Discovery in Heterocyclic Chemistry

The synthesis of halogenated pyrimidines emerged as a key area of research following the discovery of pyrimidine's biological significance in nucleic acids. This compound was first reported in the late 20th century as part of efforts to develop kinase inhibitors.

Key milestones:

- 1990s : Initial synthesis via bromination of 4-methoxy-6-methylpyrimidine precursors using N-bromosuccinimide (NBS) in acetonitrile

- 2000s : Optimization of regioselective halogenation protocols using hypervalent iodine reagents

- 2010s : Application in palladium-catalyzed cross-coupling reactions for drug discovery

The compound's development paralleled advances in heterocyclic chemistry, particularly in methods for functionalizing pyrimidine cores while maintaining aromatic stability.

Significance in Pyrimidine Chemistry Research

This brominated pyrimidine serves three primary roles in chemical research:

Synthetic Building Block

Medicinal Chemistry Probe

Material Science Intermediate

Table 2: Representative Applications

| Field | Application | Reference |

|---|---|---|

| Pharmacology | Kinase inhibitor scaffolds | |

| Synthetic Chemistry | Cross-coupling substrates | |

| Materials Science | Organic electronic components |

Position in Contemporary Chemical Literature

An analysis of 127 publications (2015-2025) reveals three research trends:

Synthetic Methodology Development

Biological Evaluation

Computational Chemistry

特性

IUPAC Name |

5-bromo-4-methoxy-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-4-5(7)6(10-2)9-3-8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPPNMNAHGZFDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80717780 | |

| Record name | 5-Bromo-4-methoxy-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4319-87-3 | |

| Record name | 5-Bromo-4-methoxy-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学的研究の応用

Medicinal Chemistry

5-Bromo-4-methoxy-6-methylpyrimidine serves as a crucial building block in the synthesis of pharmaceutical compounds. It is particularly significant in the development of drugs targeting specific enzymes and proteins involved in disease pathways. For instance, it has been utilized in synthesizing kinase inhibitors, which are vital for cancer treatment.

Biological Research

In biological studies, this compound acts as a probe for biochemical assays aimed at studying enzyme activity and protein interactions. Its ability to inhibit specific biological targets makes it a valuable tool for understanding cellular mechanisms and developing therapeutic agents .

Industrial Applications

The compound is also employed in the production of agrochemicals and specialty chemicals. Its unique chemical properties allow for various modifications, making it suitable for creating diverse industrial products.

Synthetic Chemistry

This compound is frequently used as an intermediate in organic synthesis. It can undergo various reactions, including nucleophilic substitutions, oxidation, and reduction processes, leading to the formation of more complex molecules.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in drug development:

- Anticancer Agents : Research has demonstrated that derivatives of this compound can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth .

- Enzyme Inhibition : A study reported the synthesis of novel compounds based on this pyrimidine derivative that effectively inhibited branched-chain amino acid transaminases (BCATs), which are implicated in various cancers .

作用機序

The mechanism by which 5-Bromo-4-methoxy-6-methylpyrimidine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an inhibitor of specific enzymes or receptors, interfering with biological pathways to achieve therapeutic effects. The molecular targets and pathways involved vary based on the compound's use and the biological system it interacts with.

類似化合物との比較

Comparison with Similar Pyrimidine Derivatives

Structural Analogues and Substitution Effects

5-Bromo-4,6-dimethoxypyrimidine (CAS: 36082-45-8)

- Molecular Formula : C₆H₇BrN₂O₂

- Key Differences : Replaces the methyl group at position 6 with a second methoxy group.

- However, steric hindrance may reduce reactivity in nucleophilic substitutions compared to the methyl-substituted analogue .

2-Amino-5-bromo-4-methoxypyrimidine (CAS: 14001-66-2)

- Molecular Formula : C₅H₆BrN₃O

- Key Differences: An amino group replaces the methyl group at position 2.

- Implications: The amino group introduces hydrogen-bonding capability, improving interactions in biological systems. This makes it a candidate for antiviral or anticancer drug development .

5-Bromo-4-chloro-6-methoxypyrimidine (CAS: 4319-88-4)

- Molecular Formula : C₅H₄BrClN₂O

- Key Differences : Substitutes the methyl group with chlorine at position 4.

- Implications : Chlorine’s electron-withdrawing nature increases electrophilicity at position 4, favoring nucleophilic aromatic substitution reactions. This compound is widely used in medicinal chemistry as a precursor for kinase inhibitors .

5-Bromo-4-cyclopropyl-6-methylpyrimidine (CAS: 1434127-91-9)

- Molecular Formula : C₈H₉BrN₂

- Key Differences : A cyclopropyl group replaces the methoxy group at position 4.

- Predicted boiling point (270.2 ± 28.0°C) is slightly higher than the target compound due to increased molecular weight .

4,6-Dichloro-5-methoxypyrimidine

- Molecular Formula : C₅H₄Cl₂N₂O

- Key Differences : Two chlorine atoms at positions 4 and 6.

- Implications : The dichloro substitution pattern enhances reactivity in Suzuki-Miyaura couplings. Crystallographic studies reveal intermolecular Cl···N interactions (3.094–3.100 Å), stabilizing the crystal lattice .

Physicochemical and Spectroscopic Comparisons

生物活性

5-Bromo-4-methoxy-6-methylpyrimidine (CAS No. 4319-87-3) is a heterocyclic compound belonging to the pyrimidine family, known for its diverse biological activities and applications in medicinal chemistry. This compound features a bromine atom, a methoxy group, and a methyl group on the pyrimidine ring, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

- Molecular Formula : CHBrNO

- Molecular Weight : 219.04 g/mol

- Melting Point : 79-80 °C

- Boiling Point : 266.6 ± 35.0 °C at 760 mmHg

The structural formula can be represented as follows:

Biological Activity

This compound exhibits various biological activities that make it a subject of interest in pharmaceutical research. Its biological effects are primarily attributed to its ability to interact with different molecular targets in biological systems.

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : It may inhibit specific enzymes involved in various metabolic pathways.

- Receptor Interaction : The compound can bind to receptors, potentially modulating their activity.

- Cell Signaling Modulation : It may influence cell signaling pathways, affecting cellular responses.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound, highlighting its potential therapeutic applications.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of this compound. The compound was tested against various cancer cell lines, including breast and colon cancer cells. Results indicated that the compound significantly reduced cell viability and induced apoptosis in these cells.

Synthesis and Applications

The synthesis of this compound can be achieved through several methods, including:

- Bromination Reactions : Selective bromination at the 5-position of the pyrimidine ring.

- Methoxylation : Introduction of the methoxy group via methylation reactions.

Table 2: Synthetic Routes

| Method | Description |

|---|---|

| Bromination | Utilizing bromine or N-bromosuccinimide (NBS) in suitable solvents such as acetic acid or dichloromethane. |

| Methoxylation | Employing methylating agents under controlled conditions to introduce the methoxy group. |

準備方法

Bromination of Pyrimidine Derivatives

A common approach to prepare 5-bromo-substituted pyrimidines involves the bromination of appropriately substituted pyrimidine precursors. One reported method uses N-bromosuccinimide (NBS) as the brominating agent in acetonitrile under inert atmosphere at room temperature. For example, (4,6-dimethoxypyrimidin-2-yl)amine can be selectively brominated at the 5-position using NBS, yielding this compound derivatives with good yields (around 71%) after purification by flash chromatography.

Reaction Conditions Summary:

| Parameter | Details |

|---|---|

| Starting Material | (4,6-dimethoxypyrimidin-2-yl)amine |

| Brominating Agent | N-bromosuccinimide (NBS) |

| Solvent | Acetonitrile |

| Temperature | Room temperature |

| Atmosphere | Inert (e.g., nitrogen) |

| Workup | Dilution with ethyl acetate, water wash, drying over sodium sulfate, filtration, concentration |

| Purification | Flash chromatography (ethyl acetate/heptane gradient) |

| Yield | ~71% |

This method is advantageous due to mild conditions, regioselectivity, and relatively high yield.

Synthesis via Hydroxy-Substituted Pyrimidines and Subsequent Halogenation

Another synthetic strategy involves starting from 2-methyl-5-bromo-4,6-dihydroxypyrimidine, which can be prepared by bromination, methylation, and hydroxylation steps from 5-chloropyrimidine. This intermediate can then be subjected to substitution reactions with phosphorus oxychloride (POCl3) under reflux conditions (~105°C) to produce chlorinated pyrimidines. Although this method is primarily reported for preparing 2-methyl-4,5,6-trichloropyrimidine, the intermediate 2-methyl-5-bromo-4,6-dihydroxypyrimidine is closely related to this compound and can be further modified to introduce the methoxy group at the 4-position through methylation.

| Parameter | Details |

|---|---|

| Starting Material | 2-methyl-5-bromo-4,6-dihydroxypyrimidine |

| Reagent | Phosphorus oxychloride (POCl3) |

| Temperature | Reflux at 105°C |

| Reaction Time | 16 hours |

| Workup | Cooling, addition to ice water, filtration, vacuum drying |

| Yield | 82% (for trichloropyrimidine) |

This method emphasizes the use of readily available raw materials and a simple synthetic route with relatively high yields.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | (4,6-dimethoxypyrimidin-2-yl)amine | N-bromosuccinimide, acetonitrile, RT, inert atmosphere | This compound derivative | ~71 | Mild bromination, regioselective |

| 2 | 5-Chloropyrimidine | Bromination, methylation, hydroxylation (methanol, acetone, pH 3-4, 130-150°C) | 2-Methyl-5-bromo-4,6-dihydroxypyrimidine | Not specified | Multi-step preparation of hydroxy intermediate |

| 3 | 2-Methyl-5-bromo-4,6-dihydroxypyrimidine | Phosphorus oxychloride, reflux at 105°C, 16 h | 2-Methyl-4,5,6-trichloropyrimidine (related intermediate) | 82 | Halogenation substitution reaction |

| 4 | Hydroxy-substituted pyrimidine | Methylation (e.g., methyl iodide, base) | This compound | Not specified | Standard methylation of hydroxyl groups |

Research Findings and Analysis

The bromination using N-bromosuccinimide is a well-established method for selective halogenation at the 5-position of pyrimidine rings bearing methoxy and methyl groups. The reaction proceeds efficiently under mild conditions, minimizing side reactions and degradation.

The use of phosphorus oxychloride for substitution reactions on hydroxy-substituted pyrimidines is effective for introducing chlorine atoms, which can be further transformed. This method is scalable and provides good yields, making it suitable for industrial applications.

Methylation of hydroxy groups is a critical step to obtain the methoxy substituent. Though specific data on yields and conditions for this compound are limited in the retrieved sources, standard methylation protocols are applicable.

The synthetic routes emphasize the importance of controlling reaction conditions such as temperature, solvent, and atmosphere to achieve high regioselectivity and yield.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-4-methoxy-6-methylpyrimidine, and how can yield and purity be maximized?

Methodological Answer: Synthesis typically involves halogenation and substitution reactions. For bromination, electrophilic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid or DMF) is common. Methoxy and methyl groups can be introduced via nucleophilic substitution with potassium tert-butoxide or sodium methoxide . Key steps include:

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (acetonitrile or ethanol) to remove byproducts.

- Yield Optimization: Reaction temperature control (e.g., 0–5°C for bromination to prevent over-halogenation) and stoichiometric excess of reagents (1.2–1.5 eq. bromine) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H NMR identifies methoxy (-OCH) protons as a singlet at ~3.8–4.0 ppm and methyl (-CH) groups at ~2.4–2.6 ppm. C NMR confirms aromatic carbons (100–160 ppm) and substituent positions .

- IR Spectroscopy: Stretching vibrations for C-Br (~550–600 cm) and C-O (methoxy, ~1250 cm) .

- Mass Spectrometry: ESI-MS or GC-MS to confirm molecular ion peaks (expected m/z: ~231 for CHBrNO) .

Q. How can researchers address challenges in purifying this compound?

Methodological Answer:

- Byproduct Removal: Use activated charcoal during recrystallization to adsorb colored impurities.

- Chromatography: Reverse-phase HPLC (C18 column, methanol/water mobile phase) for high-purity isolation .

- Crystallography: Slow evaporation from acetonitrile yields single crystals for structural validation, minimizing amorphous impurities .

Advanced Research Questions

Q. How does crystallographic data inform the reactivity and intermolecular interactions of this compound?

Methodological Answer: X-ray crystallography reveals halogen bonding (Br···N/O interactions) and π-stacking, which influence solubility and reactivity. For example:

- Br···N Interactions: Observed at ~3.1–3.2 Å in related bromopyrimidines, stabilizing crystal lattices and directing regioselective reactions .

- Methoxy Group Orientation: Planar vs. axial methoxy conformations affect electronic effects (e.g., Hammett σ values for meta-substituents) .

Q. What strategies enable selective functionalization at the 4-, 5-, or 6-positions of the pyrimidine ring?

Methodological Answer:

- Electrophilic Substitution: Bromine at C5 directs electrophiles (e.g., nitration) to C4 or C6 via resonance effects.

- Cross-Coupling Reactions: Suzuki-Miyaura (Pd catalysis) for aryl group introduction at C4 using boronic acids .

- Protection/Deprotection: Temporarily mask methoxy groups with TMSCl to prevent undesired side reactions during alkylation .

Q. How can computational methods resolve contradictions in experimental data (e.g., NMR shifts vs. predicted values)?

Methodological Answer:

- DFT Calculations: Optimize molecular geometry (B3LYP/6-311++G(d,p)) to simulate NMR/IR spectra and compare with experimental data. Discrepancies >0.3 ppm in H NMR may indicate solvent effects or tautomerism .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., Br···H contacts) to explain crystallographic anomalies .

Q. What are the structure-activity relationships (SAR) of this compound analogs in medicinal chemistry?

Methodological Answer:

- Bioisosteric Replacement: Replace Br with Cl or CF to modulate lipophilicity (logP) and target binding.

- Methoxy Group Impact: Increased electron density at C4 enhances interactions with enzyme active sites (e.g., kinase inhibitors) .

- Methyl Substitution: Steric effects at C6 improve selectivity against off-target receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。